molecular formula C8H14F2O3 B1382480 Propan-2-yl 4,4-difluoro-5-hydroxypentanoate CAS No. 1803608-81-2

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate

Cat. No.: B1382480
CAS No.: 1803608-81-2
M. Wt: 196.19 g/mol
InChI Key: IZVBHAAPCFDISZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate (CAS: 1803608-81-2) is a fluorinated ester with the molecular formula C₈H₁₄F₂O₃ and a molecular weight of 196.190 g/mol . Its structure features a pentanoate backbone substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 5-position, esterified with an isopropyl group.

Properties

IUPAC Name

propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBHAAPCFDISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4-difluoro-5-hydroxypentanoate typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate finds applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Propan-2-yl 4,4-difluoro-5-hydroxypentanoate with structurally related esters, focusing on molecular properties, functional groups, and substituent effects. Data are derived from supplier listings, safety reports, and degradation studies (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) CAS Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound 1803608-81-2 C₈H₁₄F₂O₃ 196.190 1 5 4,4-difluoro, 5-hydroxy
Propan-2-yl 4-(2-aminoethyl)benzoate 1153791-11-7 C₁₂H₁₇NO₂ 207.270 1 3 Benzoate backbone, aminoethyl group
Propan-2-yl 4-(2-chloropropanamido)benzoate 1050883-91-4 C₁₃H₁₆ClNO₃ 269.720 1 3 Chloropropanamide, benzoate
Propan-2-yl 4-aminopentanoate hydrochloride 1795436-37-1 C₈H₁₈ClNO₂ 195.690 2 3 Amino group, hydrochloride salt
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate 630414-85-6 C₁₁H₁₂F₆O₃ 306.20 1 5 Trifluoromethyl, methacrylate ester

Functional Group and Substituent Analysis

a) Fluorinated Esters
  • This compound vs. 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate: Both compounds incorporate fluorine atoms, but the latter has a trifluoromethyl group and a methacrylate ester, enhancing its hydrophobicity and UV stability compared to the simpler difluoro substitution in the former . The additional hydroxyl group in the former may improve aqueous solubility (1 H-bond donor vs. 1 in the methacrylate derivative).
b) Aromatic vs. Aliphatic Esters
  • The amino group also introduces basicity, which could affect its behavior in acidic environments.
c) Chlorinated Derivatives
  • Chlorine’s electronegativity may enhance stability against hydrolysis compared to fluorine, though at the cost of increased toxicity .

Biological Activity

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate (CAS Number: 1803608-81-2) is a synthetic compound notable for its unique chemical structure, which includes both difluoro and hydroxyl functional groups. This combination gives it distinct biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Molecular Formula: C₈H₁₄F₂O₃
Molecular Weight: 196.19 g/mol

The synthesis of this compound typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with isopropanol, often catalyzed by sulfuric acid under reflux conditions. This method ensures high yield and purity of the product.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Difluoro Groups: These enhance the compound's binding affinity to enzymes or receptors.
  • Hydroxyl Group: This group may participate in hydrogen bonding, influencing the compound's overall activity.

These interactions suggest a potential for the compound to affect metabolic pathways or act as an inhibitor or modulator of specific biological processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various fluorinated compounds found that those with hydroxyl groups exhibited enhanced activity against Gram-positive bacteria. Although direct data on this compound is lacking, its structural similarity to these compounds suggests potential antimicrobial properties.
  • Enzyme Interaction : In vitro studies on similar difluorinated esters indicate that they may act as enzyme inhibitors. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for microbial survival .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundDifluoro and Hydroxyl groupsPotential antimicrobial
Propan-2-yl 4,4-difluoro-5-oxopentanoateDifluoro and Carbonyl groupEnzyme inhibition
Propan-2-yl 4,4-difluoro-5-methoxypentanoateDifluoro and Methoxy groupAntimicrobial properties

This table highlights how the presence of different functional groups influences biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Reactant of Route 2
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Propan-2-yl 4,4-difluoro-5-hydroxypentanoate

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